molecular formula C16H12Cl2N4O B14921223 2-chloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide

2-chloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide

Cat. No.: B14921223
M. Wt: 347.2 g/mol
InChI Key: JUDKWCZZKCLEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-CHLORO-N~1~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a benzamide moiety, which is a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N~1~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of the triazole ring and subsequent attachment to the benzamide moiety. One common method involves the reaction of 3-chlorobenzyl chloride with 1H-1,2,4-triazole in the presence of a base to form the intermediate 1-(3-chlorobenzyl)-1H-1,2,4-triazole. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N~1~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the benzene rings can be replaced by nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Substituted benzamides with different nucleophiles.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

2-CHLORO-N~1~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings.

    Biological Research: It is used as a tool compound to study the function of specific enzymes and receptors in biological systems.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of other valuable chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-CHLORO-N~1~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. The benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-N-(4-CHLOROBENZYL)BENZAMIDE: Similar structure but with a different position of the chlorine atom on the benzyl group.

    2-CHLORO-N-(5-(2-CHLOROBENZYL)-1,3-THIAZOL-2-YL)BENZAMIDE: Contains a thiazole ring instead of a triazole ring.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Different heterocyclic rings and substituents.

Uniqueness

2-CHLORO-N~1~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE is unique due to its specific combination of a triazole ring and benzamide moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C16H12Cl2N4O

Molecular Weight

347.2 g/mol

IUPAC Name

2-chloro-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]benzamide

InChI

InChI=1S/C16H12Cl2N4O/c17-12-5-3-4-11(8-12)9-22-10-19-16(21-22)20-15(23)13-6-1-2-7-14(13)18/h1-8,10H,9H2,(H,20,21,23)

InChI Key

JUDKWCZZKCLEPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN(C=N2)CC3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.